2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline (CAS: 1058062-64-8) is a boronate ester derivative featuring an aniline group substituted with a trifluoromethyl (-CF₃) group at the para position relative to the boronate moiety. Its molecular formula is C₁₃H₁₇BNO₂F₃, with a molecular weight of 287.09 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using precursors like 3-trifluoromethyl-4-bromoaniline and pinacolborane, yielding approximately 20% under optimized conditions .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7H,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSAGCJSHFVPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : C13H17BF3NO2
- Molecular Weight : 293.964 g/mol
- CAS Number : 66587508
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a receptor tyrosine kinase (RTK) inhibitor. RTKs are critical in various cellular processes, including growth, differentiation, and metabolism.
Inhibition of Receptor Tyrosine Kinases
Research has shown that compounds with a trifluoromethyl group at the para position of an aniline exhibit notable inhibitory effects on multiple RTKs. For instance:
- VEGFR-2 Inhibition : The compound demonstrated an IC50 value of approximately 6.27 nM against VEGFR-2, indicating potent anti-angiogenic properties .
- EphB4 and TIE-2 Inhibition : Additional studies reported IC50 values of 161.74 nM for EphB4 and 42.76 nM for TIE-2 . These findings suggest that the trifluoromethyl substitution enhances the interaction with the hinge region of these kinases.
The biological mechanisms underlying the activity of this compound involve:
- Competitive Inhibition : The compound competes with ATP for binding to the active site of RTKs.
- Structural Interaction : The incorporation of the dioxaborolane moiety is believed to stabilize interactions with target proteins through hydrogen bonding and steric effects.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Anti-Angiogenesis Studies : In vivo models have demonstrated that treatment with this compound significantly reduces tumor vascularization and growth in xenograft models.
- Anticancer Activity : The compound has shown promise against several cancer cell lines, including breast and lung cancer cells, where it induced apoptosis and inhibited cell proliferation .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| VEGFR-2 Inhibition | RTK | 6.27 | |
| TIE-2 Inhibition | RTK | 42.76 | |
| EphB4 Inhibition | RTK | 161.74 | |
| Antiproliferative | MCF-7 | ~3 to 6 |
Applications in Drug Development
The unique structure and biological activity make this compound a valuable scaffold in medicinal chemistry:
- Drug Design : It serves as a lead compound for developing multi-target inhibitors that can potentially treat various cancers by targeting angiogenesis.
- Pharmaceutical Formulations : Its stability and bioavailability profile enhance its suitability for formulation into therapeutic agents.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
The compound's ability to participate in cross-coupling reactions makes it an excellent candidate for synthesizing materials used in OLEDs. Its trifluoromethyl group contributes to enhanced electron-withdrawing properties, which can improve the efficiency and stability of OLED devices. Research indicates that incorporating such compounds into OLED architectures can lead to improved luminescent properties and operational lifetimes.
Medicinal Chemistry
Potential Anticancer Agents
Recent studies have indicated that derivatives of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline exhibit promising anticancer activities. The compound's structure allows for modifications that enhance its biological activity against various cancer cell lines. For instance, derivatives have shown effective inhibition of specific cancer targets and pathways.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. The results demonstrated significant cytotoxic effects with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative and cell line tested.
Photocatalysis
The compound has also been investigated for its potential use in photocatalytic applications. Its ability to facilitate electron transfer processes makes it suitable for applications in solar energy conversion and environmental remediation. Research has shown that when incorporated into photocatalytic systems, it can enhance the degradation of pollutants under light irradiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline (CAS: 1259285-61-4)
- Structural Difference : The trifluoromethyl group is in the meta position relative to the boronate group.
- Synthesis : Similar to the target compound but starts with 3-trifluoromethyl-4-bromoaniline .
(b) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (CAS: 2734655)
Derivatives with Additional Trifluoromethyl Groups
(a) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,5-bis(trifluoromethyl)aniline (CAS: N/A)
- Structural Difference : Contains two trifluoromethyl groups at the 3- and 5-positions.
- Molecular Weight : 355.08 g/mol , significantly higher than the target compound .
- Applications : Enhanced electron-withdrawing effects improve stability in electrophilic environments, making it suitable for high-performance polymers .
(b) N,N-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-3,5-bis(trifluoromethyl)aniline
Derivatives Without Trifluoromethyl Groups
(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (CAS: 214360-73-3)
- Structural Difference : Lacks the trifluoromethyl group.
- Molecular Weight : 219.09 g/mol .
- Applications : Primarily used in Suzuki couplings for biaryl synthesis .
- Reactivity : Higher electron density at the aniline ring compared to trifluoromethyl-substituted derivatives, making it less resistant to oxidation .
Comparative Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1058062-64-8 | C₁₃H₁₇BNO₂F₃ | 287.09 | -CF₃ (para) |
| 3,5-Bis(trifluoromethyl) Derivative | N/A | C₁₄H₁₆BF₆NO₂ | 355.08 | -CF₃ (3,5) |
| 4-Boronate Aniline (No -CF₃) | 214360-73-3 | C₁₂H₁₈BNO₂ | 219.09 | None |
| Meta-Boronate Aniline | 2734655 | C₁₂H₁₈BNO₂ | 219.09 | Boronate (meta) |
Preparation Methods
Reaction Scheme:
Ar–B(OR)₂ + Ar'–X → Ar–Ar' + B(OR)₂X
Where Ar–B(OR)₂ is the boronate ester, and Ar'–X is the aryl halide.
Notes on Reaction Conditions and Optimization
- Catalyst Choice: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly employed.
- Base: Potassium acetate or potassium carbonate facilitates transmetalation.
- Solvent: Dioxane, dimethylformamide (DMF), or toluene are typical solvents.
- Temperature: Elevated temperatures (80–110°C) are necessary for efficient coupling.
- Inert Atmosphere: Nitrogen or argon atmosphere prevents oxidation and side reactions.
Purification and Characterization
Post-reaction, the crude mixture is typically purified via column chromatography on silica gel, employing a gradient of ethyl acetate and hexanes. Confirmatory analysis includes:
- NMR spectroscopy: Aromatic proton signals and boronate ester methyl groups.
- Mass spectrometry: Molecular ion peak consistent with the target compound.
- X-ray crystallography: For structural confirmation in crystalline samples.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range | Purpose/Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.5–5 mol%) | Promotes oxidative addition and transmetalation |
| Base | Potassium carbonate (2–3 equivalents) | Facilitates transmetalation |
| Solvent | Dioxane, DMF, or toluene | Dissolves reactants and catalyst |
| Temperature | 80–110°C | Ensures reaction completion |
| Reaction Time | 12–24 hours | Optimized for yield and purity |
Q & A
Q. What are the most reliable synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
The compound is commonly synthesized via palladium-catalyzed borylation of halogenated precursors. For example, a Suzuki-Miyaura coupling reaction using 5-bromo-2-(trifluoromethyl)pyridine with the boronate ester under nitrogen atmosphere achieves 98% yield when using tetrakis(triphenylphosphine)palladium and potassium carbonate in toluene/ethanol/water at 110°C . Alternatively, direct borylation of 3-trifluoromethyl-4-bromoaniline with pinacolborane yields the product at ~20% efficiency, highlighting the critical role of catalyst selection and solvent systems . Researchers should optimize parameters like temperature (110–120°C), catalyst loading (1–5 mol%), and inert atmosphere to mitigate side reactions.
Q. What purification methods are recommended for isolating this boronate ester, and how can purity be validated?
Column chromatography on silica gel with ethyl acetate/petroleum ether gradients is widely used for purification . Reverse-phase C18 chromatography (acetonitrile/water) is effective for polar byproducts . Purity validation should combine HPLC (retention time: ~0.99 minutes under SQD-AA05 conditions) and GC analysis (>96% purity) . Mass spectrometry (DART) confirms molecular weight alignment (e.g., [M+H]+ observed at m/z 307) .
Q. How should researchers handle and store this compound to prevent degradation?
The compound is air-sensitive and may darken upon exposure to oxygen. Store under nitrogen at 2–8°C in amber glass bottles to minimize photodegradation . Use gloveboxes for weighing, and avoid aqueous environments due to insolubility in water . Safety protocols include wearing gloves/eye protection and working in fume hoods to prevent respiratory irritation .
Advanced Research Questions
Q. How can cross-coupling reactions involving this boronate ester be optimized for biaryl synthesis?
In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (1–2 mol%) with aryl halides and bases like K₂CO₃ in toluene/ethanol/water (3:1:2 v/v) at 110°C . For electron-deficient partners (e.g., trifluoromethyl-substituted aromatics), add ligands such as dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine to enhance catalytic activity . Monitor reaction progress via TLC or LCMS, and adjust stoichiometry (1:1.1 boronate:halide) to drive completion.
Q. What analytical techniques resolve contradictions in reported reaction yields (e.g., 20% vs. 98%)?
Discrepancies often arise from substrate electronic effects or catalyst deactivation. For low-yielding routes (e.g., 20% via direct borylation ), employ DFT calculations to evaluate boron-halide bond activation barriers. Contrast with high-yield Suzuki conditions (98% ) by analyzing steric effects of trifluoromethyl groups on transmetalation efficiency. Validate via ¹⁹F NMR to track intermediate formation .
Q. How do substituents (e.g., trifluoromethyl) influence the compound’s reactivity in multi-component reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, facilitating nucleophilic attacks in carbonylative amidation reactions . In copper-catalyzed borylamidation, this substituent increases regioselectivity for γ-boryl amide formation (53% yield) by stabilizing transition states through inductive effects . Compare with non-fluorinated analogs using Hammett σ⁺ values to quantify electronic contributions.
Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization?
Protodeboronation is minimized by avoiding protic solvents and acidic conditions. Use aprotic solvents (dioxane, DMF) and mild bases (NaHCO₃) . Additives like morpholine (10 mol%) can stabilize the boronate via coordination, as demonstrated in the synthesis of morpholine derivatives (97% purity) . Monitor by ¹¹B NMR to detect boronic acid intermediates.
Methodological Design Questions
Q. How can researchers design a multi-step synthesis incorporating this boronate ester for complex heterocycles?
A three-step approach is effective:
Borylation : Prepare the boronate ester via Pd-catalyzed coupling .
Cross-coupling : React with iodinated partners (e.g., 2-iodo-5-methoxyethoxy-4-trifluoromethylaniline) under Miyaura borylation conditions (Pd(OAc)₂, KOAc, dioxane, 110°C) .
Cyclization : Use Cu(I) catalysts to form indoloquinolines, leveraging the boronate’s directing effects .
Q. What computational tools assist in predicting the compound’s vibrational and structural properties?
Density functional theory (DFT) at the B3LYP/6-31G(d) level accurately predicts IR spectra (C-B stretching at ~1350 cm⁻¹) and crystallographic parameters (e.g., bond angles in dioxaborolane rings) . Compare with experimental XRD data (e.g., Acta Cryst. E62, o466) to validate computational models.
Q. How should researchers assess batch-to-batch variability in purity for reproducibility?
Implement orthogonal analyses:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
